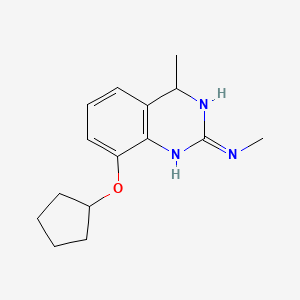![molecular formula C14H20OSi B14194131 6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol CAS No. 922502-65-6](/img/structure/B14194131.png)
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol is an organosilicon compound with the molecular formula C₁₄H₂₀OSi. This compound features a hexynol backbone with a dimethyl(phenyl)silyl group attached to the sixth carbon. Organosilicon compounds are known for their unique properties, including thermal stability and resistance to oxidation, making them valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with hex-4-yn-1-ol and dimethyl(phenyl)silane.
Hydrosilylation Reaction: The key step involves the hydrosilylation of hex-4-yn-1-ol with dimethyl(phenyl)silane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: The major products include hex-4-yn-1-one or hex-4-yn-1-al.
Reduction: The major products include hex-4-en-1-ol or hexane-1-ol.
Substitution: The major products depend on the substituent introduced, such as hex-4-yn-1-chloride or hex-4-yn-1-amine.
Applications De Recherche Scientifique
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It serves as a probe in studying biological systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with enhanced thermal and oxidative stability.
Mécanisme D'action
The mechanism of action of 6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-4-yn-1-ol: Lacks the dimethyl(phenyl)silyl group, making it less stable and less versatile.
6-[Trimethylsilyl]hex-4-yn-1-ol: Contains a trimethylsilyl group instead of a dimethyl(phenyl)silyl group, resulting in different reactivity and properties.
Uniqueness
6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts enhanced stability and reactivity. This makes it a valuable compound in various applications, from research to industrial production.
Propriétés
Numéro CAS |
922502-65-6 |
|---|---|
Formule moléculaire |
C14H20OSi |
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
6-[dimethyl(phenyl)silyl]hex-4-yn-1-ol |
InChI |
InChI=1S/C14H20OSi/c1-16(2,13-9-4-3-8-12-15)14-10-6-5-7-11-14/h5-7,10-11,15H,3,8,12-13H2,1-2H3 |
Clé InChI |
CHPUFKBBQDQOKB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC#CCCCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


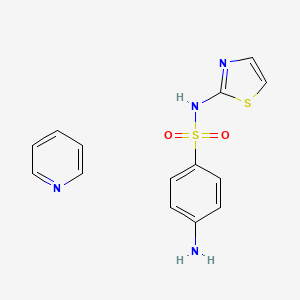
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
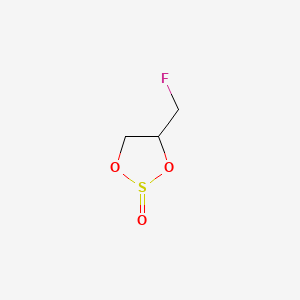
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
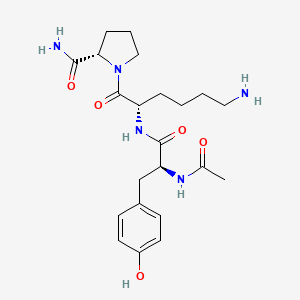
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
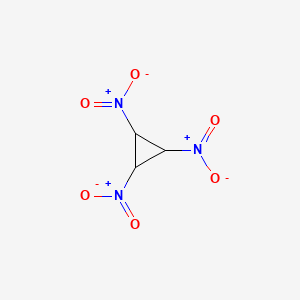

![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
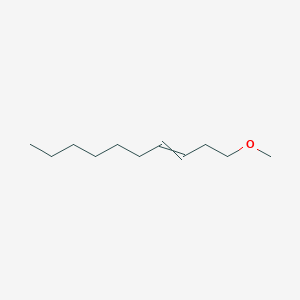
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)

